Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-
Description
Properties
CAS No. |
646057-10-5 |
|---|---|
Molecular Formula |
C13H18N4 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1'-pyrazin-2-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] |
InChI |
InChI=1S/C13H18N4/c1-6-17-7-2-11(1)13(17)3-8-16(10-13)12-9-14-4-5-15-12/h4-5,9,11H,1-3,6-8,10H2 |
InChI Key |
YBEDANFDRYKDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C23CCN(C3)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-pyrazinyl- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Biological Applications
Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl- has garnered attention for its potential therapeutic properties:
Anticancer Activity
Research indicates that similar compounds exhibit significant antiproliferative effects against various cancer cell lines, including colon and prostate cancer cells. The unique structural features enhance interaction with biological targets, potentially improving therapeutic profiles .
Neuropharmacological Effects
Studies have suggested that spiro compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. Their ability to interact with neurotransmitter receptors could lead to advancements in neuropharmacology .
Material Science Applications
In addition to biological applications, spiro compounds are being explored in material science for their polymerizability:
Case Studies
Several studies have documented the synthesis and application of spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-. Here are notable examples:
Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that derivatives of spiro compounds showed significant activity against cancer cell lines, highlighting their potential as anticancer agents .
Study 2: Neuroprotective Effects
Research focused on the neuroprotective properties of similar spiro compounds indicated promising results in animal models of neurodegeneration, suggesting a pathway for therapeutic development .
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine], 1’-pyrazinyl- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including changes in neurotransmitter levels and enzyme activity.
Comparison with Similar Compounds
Structure and Properties :
- Molecular Formula : C₁₃H₁₈N₄ (CAS: 646057-11-6) .
- Core Scaffold: A spirocyclic system combining a 1-azabicyclo[2.2.1]heptane (norbornane-like bicyclic amine) and a pyrrolidine ring, with a pyrazinyl substituent at the 1'-position .
- Key Features :
Comparison with Structurally Similar Compounds
Spiroazabicycloheptane Derivatives with Varied Substituents
Key Observations :
Non-Spiro Azabicycloheptane Analogs
Key Differences :
- Spiro vs. Non-Spiro: Spiro derivatives exhibit superior receptor subtype selectivity (e.g., α7 nAChR over mAChR) due to restricted rotation .
- Stability: Spiro[1-azabicyclo...] compounds show higher thermal and hydrolytic stability compared to non-spiro azabicycloheptanes .
Challenges in Isomer Separation
- Diastereomers of 1-azabicyclo[2.2.1]heptane require selective crystallization (e.g., ethanol for dr = 55/45 mixtures), complicating large-scale synthesis .
Target Engagement
- α7 nAChR Agonism: The pyrazinyl-spiro derivative binds to α7 receptors with nanomolar affinity, implicated in cognitive disorders .
- Antiplasmodial Activity: Non-substituted 1-azabicyclo[2.2.1]heptanes show moderate activity (IC₅₀ ~10 μM), but spiro derivatives lack efficacy, suggesting structural specificity .
Toxicity and Selectivity
- Off-Target Effects : Bulky substituents (e.g., oxadiazolyl) reduce mAChR binding, minimizing cholinergic side effects .
Q & A
Q. What are the established synthetic methodologies for constructing the spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] scaffold?
The scaffold is synthesized via:
- Radical translocation reactions : Using Bu3SnH-mediated cyclization of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines, yielding 5-exo (42%) and 6-endo (30%) products. Substituents on the allyl group control regiochemistry .
- Multi-step routes : Starting from hydroxyproline derivatives, sulfonate esters are cyclized to form enantiopure 1-azabicyclo[2.2.1]heptane derivatives (18–36% yields) .
- Catalytic hydrogenation : Key for stereospecific reduction of pyrrolines to cis-5-pyridinylprolines, enabling subsequent cyclization .
Q. How is stereochemical control achieved in the synthesis of azabicyclo compounds?
Enantiospecific synthesis begins with chiral precursors like trans-4-hydroxy-L-proline. Sulfonate ester intermediates (e.g., (3R)-N-Boc-3-methylsulfonyloxypyrrolidine) undergo stereoretentive cyclization. Chiral HPLC or enzymatic resolution ensures enantiopurity, with yields up to 36% .
Q. What analytical techniques confirm the structural integrity of spiro-azabicyclo derivatives?
- X-ray crystallography : Resolves nonplanar thioamide conformations (e.g., α = 167.1° for N-thiobenzoyl-7-azabicyclo[2.2.1]heptane) .
- Variable-temperature NMR : Quantifies rotational barriers (ΔH‡) of thioamides in solution .
- GC-MS/IR : Validates spirocyclic intermediates and acylated derivatives .
Advanced Research Questions
Q. How does the rigid 7-azabicyclo[2.2.1]heptane skeleton influence nicotinic acetylcholine receptor (nAChR) activity?
The constrained geometry reduces conformational flexibility, enhancing affinity for α7 nAChR. Analogues like ABT-418 derivatives show agonist activity via FLIPR assays (EC50 = 34 nM) and in vivo cognition-enhancing effects in scopolamine-induced amnesia models . SAR studies reveal that substituents on the pyrazinyl/pyridinyl moiety modulate receptor subtype selectivity .
Q. What methods elucidate the conformational dynamics of thioamide derivatives in azabicyclo systems?
- X-ray crystallography : Demonstrates substituent-dependent planarity (e.g., p-nitro groups restore thioamide planarity to α = 175.2°) .
- Ab initio calculations : Predict low-energy conformers and correlate with experimental rotational barriers (ΔH‡ = 10–15 kcal/mol) .
- Line-shape analysis of ¹H NMR : Measures activation parameters for thioamide rotation in solution .
Q. How do electronic substituents modulate the biological activity of spiro-azabicyclo compounds?
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance thioamide planarity and rotational barriers, improving nAChR binding. Conversely, electron-donating groups reduce rigidity, decreasing receptor affinity. Substituent effects are quantified via IC50 values (e.g., 0.9 nM for cyclopropyl-containing PEP inhibitors) .
Q. What challenges arise in optimizing in vivo efficacy of azabicyclo-based enzyme inhibitors?
- Metabolic stability : Cyclopropyl or dicyclopropyl side chains (e.g., compound 70) improve half-life but require stereochemical control (R,R configuration for activity) .
- Blood-brain barrier penetration : Quinuclidine cores show enhanced CNS delivery in passive avoidance tests (ID50 = 0.3 mg/kg, ip) .
Q. How can radical translocation reactions be optimized for regioselective cyclization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
